![molecular formula C12H10ClN3O3 B2545610 N-(2-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 338774-82-6](/img/structure/B2545610.png)
N-(2-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
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Overview
Description
The compound N-(2-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the derivatives of pyrimidine, specifically the N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, has been studied for its molecular structure, which is stabilized by extensive intramolecular hydrogen bonds .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions. For instance, N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides were synthesized through the reaction of tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate, demonstrating the complexity of synthesizing such compounds . Another example includes the synthesis of 5-methyl-4-oxo-2-(coumarin-3-yl)-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which was achieved in two stages using common reagents and binucleophilic reagents .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of conjugated aromatic rings and the ability to form hydrogen bonds. For example, the crystal structure of 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride revealed two almost coplanar aromatic rings and a crystal packing stabilized by intermolecular hydrogen bonds .
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions, including cyclization, chlorination, and nucleophilic substitution, as demonstrated in the synthesis of 2-chloro-4-(3-nitrophenoxy) thieno[3,2-d]pyrimidine . These reactions are crucial for creating compounds with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of chlorine and hydroxy groups can affect the compound's solubility,
Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Activities : Compounds structurally similar to N-(2-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives of tetrahydropyrimidine and thiazolopyrimidine have shown significant inhibition against bacterial and fungal growth, indicating potential for the development of new antimicrobial agents (Akbari et al., 2008).
Anticonvulsant Properties : The structural investigation of anticonvulsant enaminones, which share a core pyrimidine structure with this compound, demonstrates the importance of hydrogen bonding in their efficacy. This research contributes to understanding the molecular basis of anticonvulsant activity and could inform the development of related compounds (Kubicki et al., 2000).
Antifungal Activities : Research on thienopyrimidine derivatives has explored their antifungal properties, which can offer insights into the development of new antifungal agents. The structural analogs of this compound may also possess such biological activities, suggesting potential research directions (Konno et al., 1989).
Material Science Applications
- Polyamide and Polyimide Synthesis : Research involving aromatic polyamides and polyimides based on related chemical structures has demonstrated the potential of such compounds in the synthesis of high-performance materials. These materials exhibit excellent thermal stability and solubility, indicating the relevance of similar compounds in developing advanced polymers (Yang & Lin, 1995).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-(2-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide are yet to be identified. This compound may interact with multiple receptors, similar to other bioactive aromatic compounds .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is possible that this compound could influence a variety of pathways, given the broad spectrum of biological activities observed in similar compounds .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is therefore unknown .
Result of Action
Similar compounds have been shown to have diverse biological activities, suggesting that this compound may also have a range of effects .
Action Environment
Environmental conditions can often impact the effectiveness of similar compounds .
properties
IUPAC Name |
N-(2-chlorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-16-10(17)6-9(15-12(16)19)11(18)14-8-5-3-2-4-7(8)13/h2-6H,1H3,(H,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNMPBXBRDTISS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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